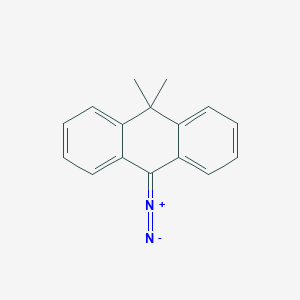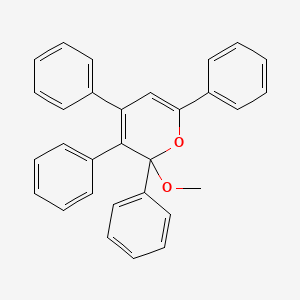![molecular formula C8H17N2O3P B14406698 Diethyl [cyano(dimethylamino)methyl]phosphonate CAS No. 82518-32-9](/img/structure/B14406698.png)
Diethyl [cyano(dimethylamino)methyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [cyano(dimethylamino)methyl]phosphonate is an organophosphorus compound with the molecular formula C8H17N2O3P. It is known for its use in various organic synthesis reactions, particularly in the Horner-Wadsworth-Emmons olefination reaction . This compound is characterized by the presence of a phosphonate group, a cyano group, and a dimethylamino group, making it a versatile reagent in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Diethyl [cyano(dimethylamino)methyl]phosphonate can be synthesized through a multi-step process involving the reaction of diethyl phosphite with cyanomethyl dimethylamine under controlled conditions . The reaction typically requires a base such as sodium hydride to facilitate the formation of the phosphonate ester.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to ensure the final product meets industrial standards .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form phosphonic acid derivatives.
Reduction: The compound can be reduced to form phosphine derivatives.
Substitution: It is commonly used in substitution reactions, particularly in the formation of carbon-phosphorus bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: The compound reacts with various nucleophiles under mild conditions, often using catalysts like palladium or copper.
Major Products:
Oxidation: Phosphonic acids.
Reduction: Phosphines.
Substitution: A variety of phosphonate esters and related compounds.
Aplicaciones Científicas De Investigación
Diethyl [cyano(dimethylamino)methyl]phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential use in biochemical pathways and enzyme inhibition.
Medicine: Research is ongoing into its potential as a precursor for pharmaceuticals and agrochemicals.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of diethyl [cyano(dimethylamino)methyl]phosphonate involves its ability to act as a nucleophile in various chemical reactions. The phosphonate group can participate in nucleophilic substitution reactions, while the cyano and dimethylamino groups can influence the reactivity and selectivity of the compound. The molecular targets and pathways involved depend on the specific reaction and application .
Comparación Con Compuestos Similares
- Diethyl cyanomethylphosphonate
- Diethyl phosphonoacetonitrile
- Dimethyl cyanomethylphosphonate
Comparison: Diethyl [cyano(dimethylamino)methyl]phosphonate is unique due to the presence of both cyano and dimethylamino groups, which enhance its reactivity and versatility in synthetic applications. Compared to similar compounds, it offers a broader range of reactivity and can be used in more diverse chemical reactions .
Propiedades
Número CAS |
82518-32-9 |
|---|---|
Fórmula molecular |
C8H17N2O3P |
Peso molecular |
220.21 g/mol |
Nombre IUPAC |
2-diethoxyphosphoryl-2-(dimethylamino)acetonitrile |
InChI |
InChI=1S/C8H17N2O3P/c1-5-12-14(11,13-6-2)8(7-9)10(3)4/h8H,5-6H2,1-4H3 |
Clave InChI |
PYPREJMJVYDFAD-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C(C#N)N(C)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




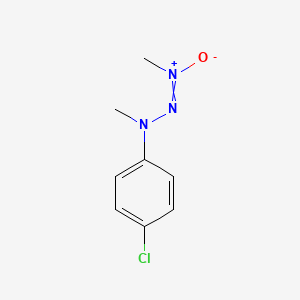

![2,2,2-Trichloro-1-{[1-(dibutylphosphoryl)cyclohexyl]sulfanyl}ethan-1-ol](/img/structure/B14406661.png)
![N-{4-Chloro-2-[(2-chlorophenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14406666.png)
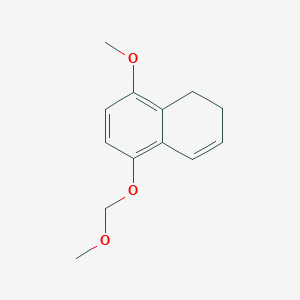
![4-(Methylsulfanyl)-2-(pyridin-4-yl)-5,6-dihydrobenzo[h]quinazoline](/img/structure/B14406685.png)
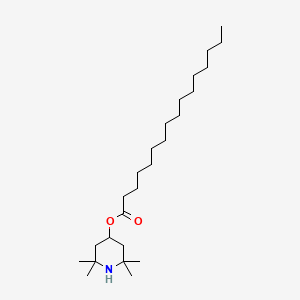
![1,4,4-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14406707.png)
